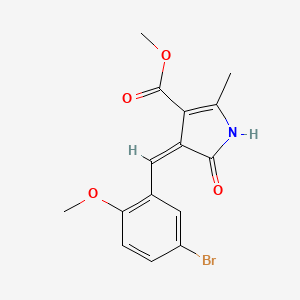![molecular formula C21H21ClN2O2 B5912650 N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a potent and selective agonist of nicotinic acetylcholine receptors, which are found throughout the nervous system.
Mechanism of Action
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide acts as a potent and selective agonist of nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 and alpha-3 beta-4 subtypes. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to increase the release of endogenous opioids, such as beta-endorphin and enkephalins.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, which allows for specific targeting of these receptors. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied in animal models, which provides a wealth of data for researchers. However, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has several limitations as well. It is a synthetic compound, which may limit its use in certain experiments. Additionally, the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide may vary depending on the species used in the experiment.
Future Directions
There are several future directions for research on N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One area of interest is the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in the treatment of chronic pain in humans. Additionally, researchers may investigate the effects of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide on other neurotransmitter systems, such as the opioid and serotonin systems. Finally, researchers may investigate the potential use of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in combination with other pain medications to enhance their effectiveness.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chloro-1-(1-piperidinyl)but-2-en-1-one. This intermediate is then reacted with N-benzyl-N-methylamine to form N-benzyl-N-methyl-4-chloro-1-(1-piperidinyl)but-2-en-1-amine. Finally, this compound is reacted with benzoyl chloride to form N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential use in pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and acute pain in animal models. Additionally, N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids.
properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-11-9-16(10-12-18)15-19(21(26)24-13-5-2-6-14-24)23-20(25)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2,(H,23,25)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJZCZJOXYHZAX-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)